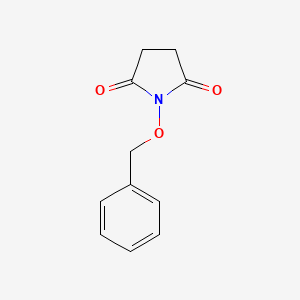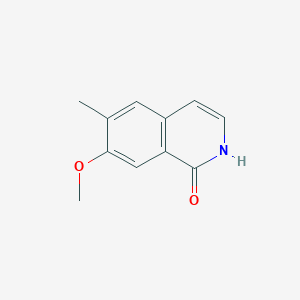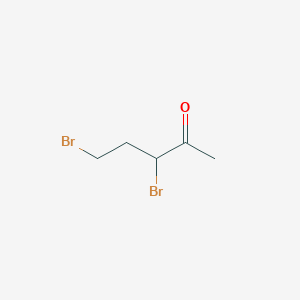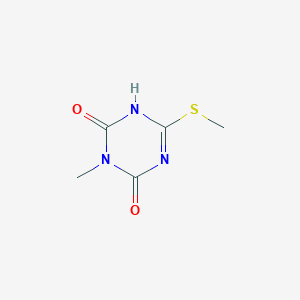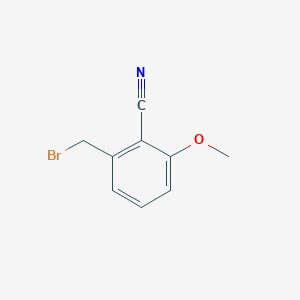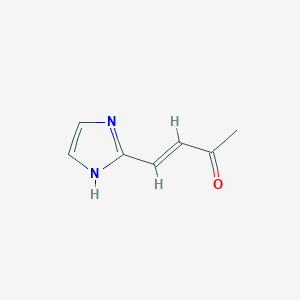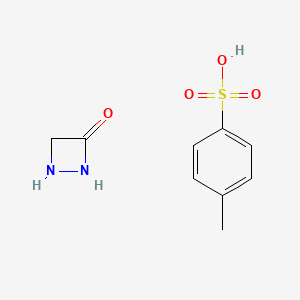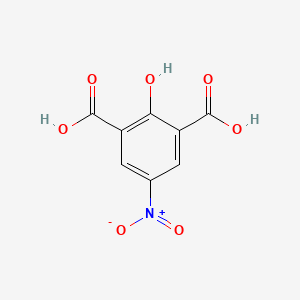
1,1-dimethyl-3-methylidenecyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-methylidenecyclopentane (DMMC) is a synthetic hydrocarbon compound that has been used in scientific research for many years. This compound has a wide range of applications in the laboratory, from the synthesis of other compounds to the study of biochemical and physiological effects.
Scientific Research Applications
1,1-dimethyl-3-methylidenecyclopentane has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as amino acids, peptides, and nucleotides. It has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. In addition, this compound has been used to study the structure and function of enzymes, as well as the structure and function of proteins.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-methylidenecyclopentane is not well understood. However, it is believed that this compound interacts with enzymes and proteins in the body, leading to changes in their structure and function. This interaction is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1-dimethyl-3-methylidenecyclopentane in laboratory experiments include its low cost, its availability in a variety of forms, and its high solubility in aqueous solutions. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be reduced by using the appropriate safety precautions.
Future Directions
The future directions for 1,1-dimethyl-3-methylidenecyclopentane research include the development of new synthesis methods, the exploration of its mechanism of action, the study of its biochemical and physiological effects, and the development of new applications for this compound. Additionally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments. Finally, further research into the structure and function of proteins and enzymes that interact with this compound is needed in order to better understand its effects.
Synthesis Methods
1,1-dimethyl-3-methylidenecyclopentane can be synthesized through a variety of methods, including the halogenation of cyclopentene, the Grignard reaction, and the Wittig reaction. The halogenation of cyclopentene involves the reaction of cyclopentene with a halogen, such as bromine or chlorine, to form this compound. The Grignard reaction involves the reaction of an organometallic reagent, such as magnesium, with an organic halide, such as bromoethane, to form this compound. The Wittig reaction involves the reaction of an organic halide, such as bromoethane, with a phosphonium salt, such as triphenylphosphine, to form this compound.
properties
IUPAC Name |
1,1-dimethyl-3-methylidenecyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-4-5-8(2,3)6-7/h1,4-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJYBCGWZUROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505719 |
Source


|
| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78343-76-7 |
Source


|
| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

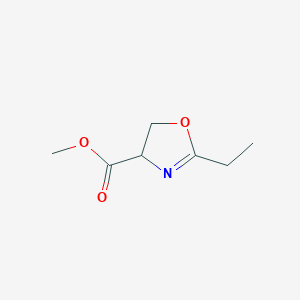
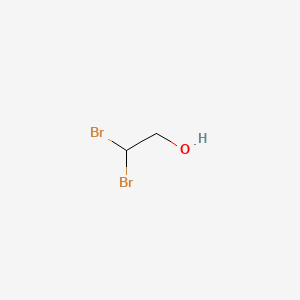
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
